(1R,10R,11R,15R)-13,13-dimethyl-8,12,14,16-tetraoxa-2,6-diazatetracyclo[8.5.1.02,7.011,15]hexadeca-3,6-dien-5-one
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Overview
Description
(1R,10R,11R,15R)-13,13-dimethyl-8,12,14,16-tetraoxa-2,6-diazatetracyclo[85102,7011,15]hexadeca-3,6-dien-5-one is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,10R,11R,15R)-13,13-dimethyl-8,12,14,16-tetraoxa-2,6-diazatetracyclo[8.5.1.02,7.011,15]hexadeca-3,6-dien-5-one involves multiple steps, typically starting with the preparation of the core tetracyclic structure. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1R,10R,11R,15R)-13,13-dimethyl-8,12,14,16-tetraoxa-2,6-diazatetracyclo[8.5.1.02,7.011,15]hexadeca-3,6-dien-5-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxygenated derivatives, while reduction reactions could produce more hydrogenated forms of the compound.
Scientific Research Applications
(1R,10R,11R,15R)-13,13-dimethyl-8,12,14,16-tetraoxa-2,6-diazatetracyclo[8.5.1.02,7.011,15]hexadeca-3,6-dien-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of (1R,10R,11R,15R)-13,13-dimethyl-8,12,14,16-tetraoxa-2,6-diazatetracyclo[8.5.1.02,7.011,15]hexadeca-3,6-dien-5-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- (1R,10R,11R,15R)-4-bromo-13,13-dimethyl-12,14,16-trioxa-2,6,8-triazatetracyclo[8.5.1.02,7.011,15]hexadeca-3,6-dien-5-one
- (1R,10R,11R,15R)-13,13,13-triphenyl-8,12,14,16-tetraoxa-2,6-diaza-13lambda5-phosphatetracyclo[8.5.1.02,7.011,15]hexadeca-3,6-dien-5-one
Uniqueness
What sets (1R,10R,11R,15R)-13,13-dimethyl-8,12,14,16-tetraoxa-2,6-diazatetracyclo[8.5.1.02,7.011,15]hexadeca-3,6-dien-5-one apart from similar compounds is its unique combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14N2O5 |
---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
(1R,10R,11R,15R)-13,13-dimethyl-8,12,14,16-tetraoxa-2,6-diazatetracyclo[8.5.1.02,7.011,15]hexadeca-3,6-dien-5-one |
InChI |
InChI=1S/C12H14N2O5/c1-12(2)18-8-6-5-16-11-13-7(15)3-4-14(11)10(17-6)9(8)19-12/h3-4,6,8-10H,5H2,1-2H3/t6-,8-,9-,10-/m1/s1 |
InChI Key |
AZOHLNWZDQIBIJ-PEBGCTIMSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]3COC4=NC(=O)C=CN4[C@@H]([C@@H]2O1)O3)C |
Canonical SMILES |
CC1(OC2C3COC4=NC(=O)C=CN4C(C2O1)O3)C |
Origin of Product |
United States |
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